Welcome to the BenchChem Online Store!
molecular formula C5H6BrN3O2 B8568266 2-(bromomethyl)-1-methyl-4-nitro-1H-imidazole

2-(bromomethyl)-1-methyl-4-nitro-1H-imidazole

Cat. No. B8568266
M. Wt: 220.02 g/mol
InChI Key: GNNPYYOHPSKXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09073916B2

Procedure details

A mixture of 2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole (485 mg, 2.76 mmol) and LiBr (4.80 g, 55.2 mmol) in acetone was heated at reflux for 5 hours before all the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and water. The aqueous phase was extracted with ethyl acetate twice. The combined organic phase was washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was recrystallised from DCM/hexane to give 2-(bromomethyl)-1-methyl-4-nitro-1H-imidazole (105) (576 mg, 95%) as an off-white solid, m.p. 130-132° C. 1H NMR (CDCl3, 400 MHz) δ 7.74 (s, 1H), 4.50 (s, 2H), 3.83 (s, 3H). Analysis found: C, 27.81; H, 3.27; N, 19.05. C5H6BrN3O2.0.04hexane requires: C, 28.16; H, 2.96; N, 18.80. HRMS (FAB+) found: 219.97220, 221.97018 (M+1), calcd. for C5H779/81BrN3O2: 219.97216, 221.97012.
Quantity
485 mg
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[N:7]=1.[Li+].[Br-:13]>CC(C)=O>[Br:13][CH2:2][C:3]1[N:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
485 mg
Type
reactant
Smiles
ClCC=1N(C=C(N1)[N+](=O)[O-])C
Name
Quantity
4.8 g
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours before all the solvent
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from DCM/hexane

Outcomes

Product
Name
Type
product
Smiles
BrCC=1N(C=C(N1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 576 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.